2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
Brand Name: Vulcanchem
CAS No.: 1428862-33-2
VCID: VC8341836
InChI: InChI=1S/C21H29N5O2.C2H2O4/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3;3-1(4)2(5)6/h4-5,7-8,15-16H,6,9-14H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O
Molecular Formula: C23H31N5O6
Molecular Weight: 473.5 g/mol

2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid

CAS No.: 1428862-33-2

Cat. No.: VC8341836

Molecular Formula: C23H31N5O6

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid - 1428862-33-2

Specification

CAS No. 1428862-33-2
Molecular Formula C23H31N5O6
Molecular Weight 473.5 g/mol
IUPAC Name 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid
Standard InChI InChI=1S/C21H29N5O2.C2H2O4/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3;3-1(4)2(5)6/h4-5,7-8,15-16H,6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key XHXCJKNEBFAUSE-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O
Canonical SMILES CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom, functionalized at the 4-position with a 3-methoxypropyl side chain.

  • Indazole moiety: A bicyclic aromatic system substituted with an isopropyl group at the 1-position.

  • 1,3,4-Oxadiazole core: A five-membered ring containing two nitrogen atoms and one oxygen atom, serving as a central scaffold linking the piperidine and indazole components .

The oxalic acid counterion enhances solubility and crystallinity, critical for pharmaceutical formulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H31N5O6
Molecular Weight473.5 g/mol
IUPAC Name2-[1-(3-Methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid
CAS Number1428862-33-2
SolubilityModerate in polar solvents

Synthesis and Large-Scale Production

Synthetic Routes

The synthesis involves multi-step organic reactions optimized for scalability and purity :

Step 1: Piperidine Intermediate Preparation
1-(3-Methoxypropyl)piperidin-4-amine undergoes nucleophilic substitution with a brominated precursor to introduce the oxadiazole-indazole moiety. Reaction conditions: 70–85°C for 6–8 hours in dimethylformamide (DMF) .

Step 2: Oxadiazole Ring Formation
Cyclization of a hydrazide intermediate with carboxylic acid derivatives using carbodiimide coupling reagents. This step proceeds at 25–30°C for 2 hours, achieving yields >85% .

Step 3: Salt Formation with Oxalic Acid
The free base is treated with oxalic acid in ethanol at 20–25°C, yielding the final crystalline product with >99% purity after recrystallization .

Table 2: Critical Process Parameters

ParameterOptimal Range
Cyclization Temperature25–30°C
Coupling Reaction Time2 hours
Purification MethodRecrystallization (Ethanol)

Pharmacological Profile

Mechanism of Action

Usmarapride acts as a partial agonist at 5-HT4 receptors (EC50 = 2.1 nM), with 1,000-fold selectivity over 5-HT3 and 5-HT7 subtypes . Activation of 5-HT4 receptors triggers:

  • Increased cyclic adenosine monophosphate (cAMP) production, enhancing synaptic plasticity.

  • Proteolytic cleavage of amyloid precursor protein (APP) to neuroprotective sAPPα, reducing pathogenic Aβ accumulation .

Cognitive Enhancement

In rodent models of Alzheimer’s disease, Usmarapride (1–10 mg/kg, oral) improved spatial memory in the Morris water maze and object recognition tasks. Efficacy correlated with dose-dependent increases in hippocampal sAPPα levels (up to 2.5-fold) .

Antidepressant Effects

The compound reduced immobility time by 40% in the mouse forced swim test at 3 mg/kg, comparable to fluoxetine. This effect is mediated via 5-HT4-dependent modulation of prefrontal cortex dopamine release .

Preclinical and Clinical Development

Phase 1 Clinical Trials

In healthy volunteers, Usmarapride achieved projected therapeutic plasma concentrations (10–50 ng/mL) with linear pharmacokinetics. Common adverse events included mild headache (12% of subjects) and nausea (8%), resolving without intervention .

Phase 2 Enabling Studies

28-day toxicology studies in dogs showed no histopathological abnormalities at doses up to 100 mg/kg/day, supporting advancement to Phase 2 trials for Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Structural Analogues

  • Prucalopride: A full 5-HT4 agonist used for constipation, lacks the oxadiazole-indazole system and shows no cognitive benefits .

  • VRX-03011: A partial agonist discontinued due to poor bioavailability. Usmarapride’s 3-methoxypropyl side chain enhances blood-brain barrier penetration .

Table 3: Pharmacokinetic Comparison

CompoundBioavailability (%)Half-Life (h)
Usmarapride658–10
VRX-03011223.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator